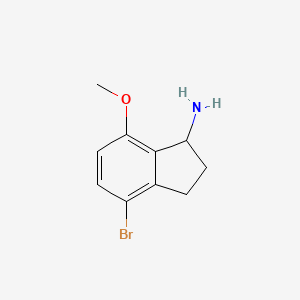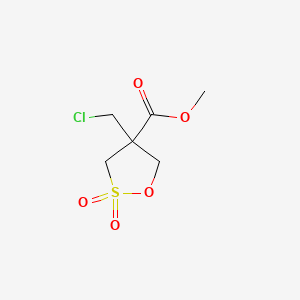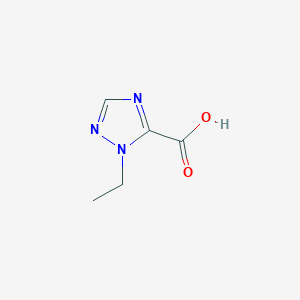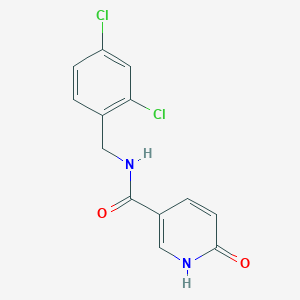
4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine is a chemical compound with the molecular formula C10H12BrNO It is a derivative of indene, characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 7th position, and an amine group at the 1st position of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Bromination: The starting material, 7-methoxy-2,3-dihydro-1H-inden-1-one, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4th position.
Reduction: The resulting 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is then reduced to 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-ol using a reducing agent such as sodium borohydride (NaBH4).
Amination: Finally, the hydroxyl group is converted to an amine group through a reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
- 4-Bromo-7-methoxy-2,3-dihydro-1H-indol-2-one
- 5-Chloro-7-methoxy-2,3-dihydro-1H-inden-1-one
- 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one
Comparison: 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the amine group, which imparts different chemical reactivity and potential biological activity compared to its analogs. The presence of the bromine and methoxy groups also contributes to its distinct properties and applications.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12BrNO/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5,8H,2,4,12H2,1H3 |
InChI Key |
VILHRYHMNSXHPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(CCC2=C(C=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylicaciddihydrochloride](/img/structure/B13580070.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13580076.png)

![rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide](/img/structure/B13580086.png)


![4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide](/img/structure/B13580096.png)


![6-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13580139.png)
![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)

